(3-Chloro-2-fluorophenyl)methanesulfonyl chloride
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Overview
Description
(3-Chloro-2-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-2-fluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product . The general reaction can be represented as follows:
(3-Chloro-2-fluorophenyl)methanol+Chlorosulfonic acid→(3-Chloro-2-fluorophenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophilic sites on various substrates, leading to the formation of sulfonamide or sulfonate ester bonds. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-fluorophenyl)methanamine: Similar structure but contains an amine group instead of a sulfonyl chloride group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of a chlorofluorophenyl group.
Uniqueness
(3-Chloro-2-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific structure allows for selective reactions and the formation of unique derivatives .
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQSNKNXNNTYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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